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molecular formula C20H13NO4 B094433 Disperse Red 60 CAS No. 17418-58-5

Disperse Red 60

Cat. No. B094433
M. Wt: 331.3 g/mol
InChI Key: MHXFWEJMQVIWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04278606

Procedure details

Ya. B. Shteinberg and S. S. Tkachenko, Zh. Prikl. Khim. 49 (1976) 4, 904-905, describe a process for the preparation of 1-amino-2-phenoxy-4-hydroxyanthraquinone in an aqueous medium. In this process, 1-amino-2-bromo-4-hydroxyanthraquinone is reacted with phenol in aqueous potassium hydroxide solution in the presence of dispersants at 150° C. The authors claim yields of 87-90%. On repeating this process with various dispersants, we were unable to obtain a phenoxyanthraquinone derivative which could be used as a dye. In every case, the content of 1-amino-2-phenoxy-4-hydroxyanthraquinone in the products was less than 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5](O)=[CH:4][C:3]=1OC1C=CC=CC=1.NC1[C:40]2[C:39](=[O:41])[C:38]3[C:33](=CC=CC=3)[C:32](=O)[C:31]=2C(O)=CC=1Br.C1(O)C=CC=CC=1>[OH-].[K+]>[O:41]([C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1)[C:39]1[CH:40]=[CH:31][CH:32]=[CH:33][CH:38]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The authors claim yields of 87-90%

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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